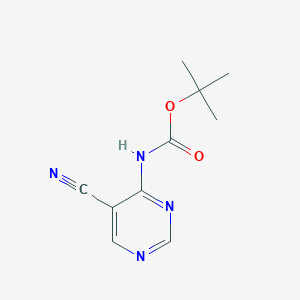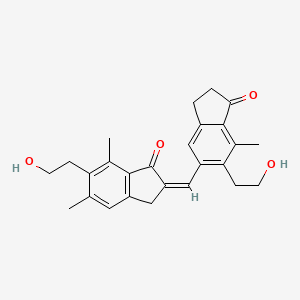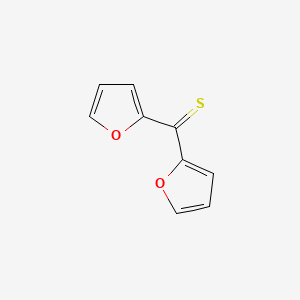
Di(furan-2-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(furan-2-yl)methanethione is an organic compound characterized by the presence of two furan rings attached to a central methanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di(furan-2-yl)methanethione typically involves the reaction of furan-2-carbaldehyde with a thioketone precursor. One common method is the condensation reaction between furan-2-carbaldehyde and a thioketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or a base like sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Di(furan-2-yl)methanethione undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding thiol or thioether derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Bromine, nitric acid, sulfuric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Di(furan-2-yl)methanethione has several scientific research applications:
Wirkmechanismus
The mechanism of action of di(furan-2-yl)methanethione involves its interaction with molecular targets through its reactive thioketone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophen-2-yl methanethione
- Selenophen-2-yl methanethione
- Di(thiophen-2-yl)methanethione
Uniqueness
Di(furan-2-yl)methanethione is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene and selenophene analogs. The furan rings enhance the compound’s reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H6O2S |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
bis(furan-2-yl)methanethione |
InChI |
InChI=1S/C9H6O2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H |
InChI-Schlüssel |
BXIKDGKQEQRLMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=S)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


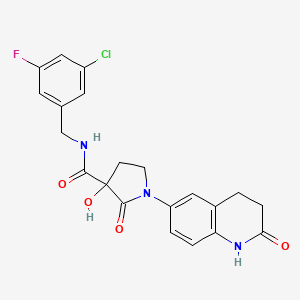
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
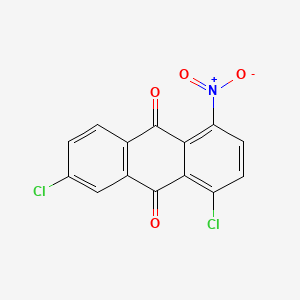



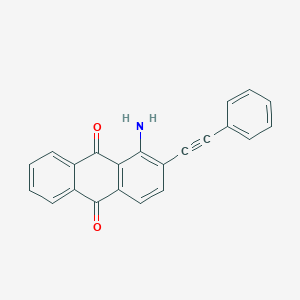
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
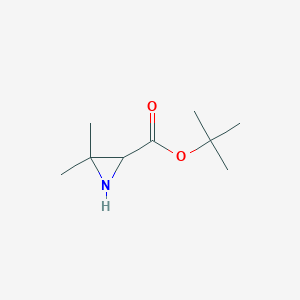
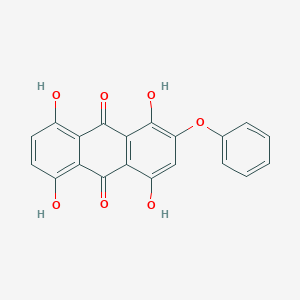

![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
